2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Overview
Description
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid is a synthetic organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The compound’s structure includes a six-membered diazinane ring with a ketone and carboxylic acid functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid typically involves the following steps:
Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the six-membered diazinane ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.
Oxidation to Form the Ketone: The ketone functionality is introduced through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Esterification: Sulfuric acid (H2SO4), p-toluenesulfonic acid (PTSA)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of free amines
Esterification: Formation of esters
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazepane-4-carboxylic acid: Similar structure but with a seven-membered ring.
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazane-4-carboxylic acid: Similar structure but with different substituents on the diazinane ring.
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazine-4-carboxylic acid: Similar structure but with a different ring system.
Uniqueness
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which provides distinct reactivity and stability. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both academic and industrial research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxodiazinane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-6(8(14)15)4-7(13)11-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFXNNGMAYOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-68-4 | |
Record name | 2-[(tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.